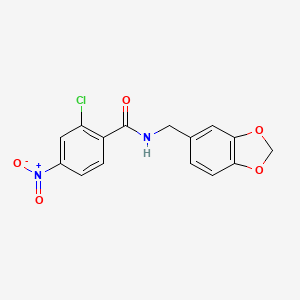

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is a synthetic benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to a benzamide scaffold substituted with chlorine at position 2 and a nitro group at position 2.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O5/c16-12-6-10(18(20)21)2-3-11(12)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPOQUGGUHFTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a chloronitrobenzamide derivative. The reaction conditions often involve the use of catalysts such as palladium in a cross-coupling reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert nitro groups to amines, altering the compound’s properties.

Substitution: Halogen atoms can be replaced with other groups, modifying the compound’s reactivity and function.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions. This inhibition can lead to the disruption of cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-(1,3-benzodioxol-5-ylmethyl)benzamide backbone but differ in substituents on the benzamide ring. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Electronic and Steric Effects

- Nitro vs. This may influence binding to enzymes such as ALDH2, where Alda-1 acts as a chaperone .

- Positional Isomerism : The 2-chloro-4-nitro substitution creates a para-nitro group relative to the amide linkage, which may stabilize resonance structures and alter hydrogen-bonding capacity. In contrast, Alda-1’s 2,6-dichloro substitution creates a sterically hindered environment, possibly favoring distinct protein interactions .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is an organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN3O3

- Molar Mass : 315.74 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a nitro group and a chlorinated benzamide structure, which are significant for its biological interactions. The presence of the benzodioxole moiety is often associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which helps in reducing oxidative stress in cells.

- Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Overview of Biological Activities

Case Studies and Research Findings

Anticancer Activity :

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant anticancer activity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

Neuroprotective Effects :

Research published in the Journal of Neurochemistry indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study suggested that the compound might be beneficial in neurodegenerative diseases like Alzheimer's by preventing neuronal death.

Antimicrobial Properties :

In vitro studies reported in the Journal of Antimicrobial Chemotherapy revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Animal model studies indicated good oral bioavailability and a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.